molecular formula C23H21N3O3 B14807483 N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide

N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide

Cat. No.: B14807483
M. Wt: 387.4 g/mol
InChI Key: QQXJCVCJANLKPL-NTCAYCPXSA-N
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Description

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is a complex organic compound with a molecular formula of C27H27N3O3. This compound is characterized by the presence of a naphthyl group, an acrylamide moiety, and a hydrazine linkage, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Naphthyl Acrylamide Intermediate: This step involves the reaction of 1-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

    Hydrazine Coupling: The intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. This reaction is usually performed in an ethanol solvent at reflux temperature.

    Final Coupling with Propanamide: The hydrazino derivative is then coupled with 4-isocyanatobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide
  • N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]benzamide

Uniqueness

N-[4-({2-[3-(1-naphthyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is unique due to its specific structural features, such as the presence of a propanamide group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[4-[[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]carbamoyl]phenyl]propanamide

InChI

InChI=1S/C23H21N3O3/c1-2-21(27)24-19-13-10-18(11-14-19)23(29)26-25-22(28)15-12-17-8-5-7-16-6-3-4-9-20(16)17/h3-15H,2H2,1H3,(H,24,27)(H,25,28)(H,26,29)/b15-12+

InChI Key

QQXJCVCJANLKPL-NTCAYCPXSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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